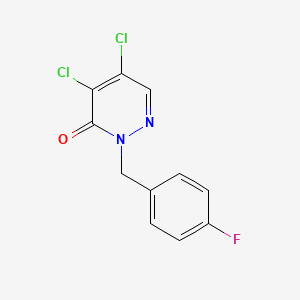

4,5-dichloro-2-(4-fluorobenzyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

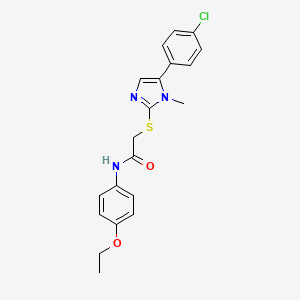

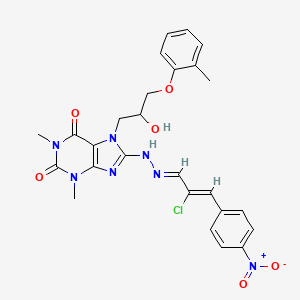

4,5-dichloro-2-(4-fluorobenzyl)pyridazin-3(2H)-one (4,5-DCFP) is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridazinone, a heterocyclic organic compound, and is known for its ability to bind to and inhibit a variety of proteins and enzymes. 4,5-DCFP has been used in a variety of studies, ranging from the study of the structure and function of membrane proteins to the study of the mechanism of action of drugs.

科学的研究の応用

Myocardial Perfusion Imaging

A study by Mou et al. (2012) explored the synthesis and evaluation of 18F-labeled pyridaben analogs for potential use in myocardial perfusion imaging (MPI) with PET. The compounds demonstrated high heart uptake and low background uptake in animal models, indicating their potential as MPI agents. This research highlights the utility of pyridazinone derivatives in developing novel radiotracers for cardiac imaging (Mou et al., 2012).

Anticancer Activity

Mehvish and Kumar (2022) synthesized a series of 3(2H)-one pyridazinone derivatives demonstrating potential antioxidant activity. These compounds were evaluated for their in-vitro antioxidant activity, showing potent antioxidant properties at certain concentrations. The study suggests the potential of pyridazinone derivatives in developing anticancer therapies by targeting oxidative stress pathways (Mehvish & Kumar, 2022).

Synthetic Intermediates

Helm, Plant, and Harrity (2006) detailed the preparation of a series of 3,6-dichloro-1H-pyridazin-4-ones through cycloaddition reactions. These compounds were utilized as synthetic intermediates in highly regioselective bond-forming reactions. The versatility of pyridazinone scaffolds in organic synthesis showcases their significance in constructing complex molecular architectures (Helm et al., 2006).

Drug Discovery Applications

Pattison et al. (2009) explored the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. Through sequential nucleophilic aromatic substitution processes, a variety of polyfunctional systems were accessed, demonstrating the scaffold's applications in drug discovery (Pattison et al., 2009).

Corrosion Inhibition

Kalai et al. (2020) investigated the corrosion inhibition performance of pyridazinone derivatives on mild steel in acidic solutions. The study demonstrated that these compounds act as mixed inhibitors, affecting both cathodic hydrogen evolution and anodic metal dissolution. The findings suggest the potential of pyridazinone derivatives in protecting metals against corrosion, highlighting their application in material science (Kalai et al., 2020).

特性

IUPAC Name |

4,5-dichloro-2-[(4-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2FN2O/c12-9-5-15-16(11(17)10(9)13)6-7-1-3-8(14)4-2-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNJUQCJFCJEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=C(C=N2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl[(2-methyl-1-benzofuran-3-yl)methyl]amine hydrochloride](/img/structure/B2985980.png)

![1-(2-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2985982.png)

![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)

![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)